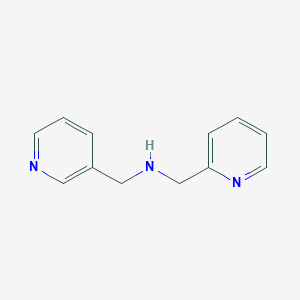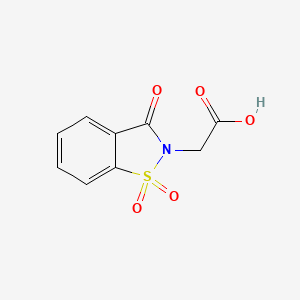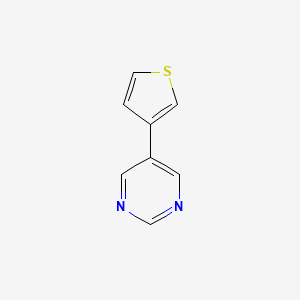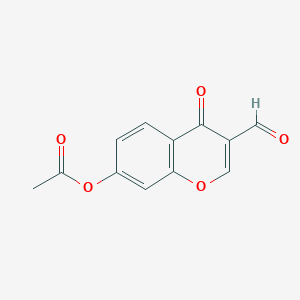
Acide 3-(3-méthyl-1H-indol-1-yl)propanoïque
Vue d'ensemble
Description
3-(3-Methyl-1H-indol-1-yl)propanoic acid is a derivative of indole-3-propanoic acid (IPA), which is a compound that has been identified in the metabolic pathways of certain bacterial species such as Clostridium sporogenes. IPA itself is a product of the deamination of the amino acid tryptophan and has been detected in bacterial media alongside other related compounds .
Synthesis Analysis
The synthesis of related indole compounds has been demonstrated in various studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally related to 3-(3-methyl-1H-indol-1-yl)propanoic acid, was efficiently synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives was achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, showcasing a method that could potentially be adapted for the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-methyl-1H-indol-1-yl)propanoic acid has been elucidated using crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined, revealing a planar indole ring and a network of hydrogen bonds stabilizing the structure . This information is valuable for understanding the molecular geometry and potential reactivity of 3-(3-methyl-1H-indol-1-yl)propanoic acid.
Chemical Reactions Analysis
The reactivity of indole derivatives can be inferred from studies where indole compounds undergo various chemical reactions. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas in the presence of an acid leads to the formation of new compounds with potential biological activity . Such reactions highlight the versatility of indole derivatives in chemical synthesis and their potential to form a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid can be inferred from related compounds. For example, the detection of IPA by thin-layer chromatography and its interaction with p-hydroxybenzaldehyde spray reagent indicates that IPA and its derivatives have distinct chromophoric properties that can be utilized for detection and analysis . The solubility, melting point, and other physical properties would be important for the practical handling and application of 3-(3-methyl-1H-indol-1-yl)propanoic acid, although specific data for this compound was not provided in the papers.
Applications De Recherche Scientifique
Médecine : Propriétés anti-inflammatoires et analgésiques
Acide 3-(3-méthyl-1H-indol-1-yl)propanoïque : a montré un potentiel dans le domaine médical en raison de sa similarité structurale avec les dérivés de l'indole qui présentent des activités anti-inflammatoires et analgésiques . Ces propriétés pourraient en faire un candidat pour le développement de nouveaux médicaments thérapeutiques pouvant offrir des alternatives aux médicaments traditionnels comme l'indométhacine et le célécoxib, avec potentiellement moins d'effets secondaires.
Agriculture : Régulation de la croissance des plantes
En agriculture, des composés similaires à l'This compound sont connus pour agir comme des auxines . Les auxines sont une classe d'hormones végétales qui jouent un rôle crucial dans la coordination de divers processus de croissance et de comportement dans le cycle de vie de la plante, y compris l'élongation cellulaire dans les tiges végétales. Ce composé pourrait être utilisé pour réguler la croissance des plantes, ce qui est essentiel pour l'optimisation du rendement des cultures.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that indole derivatives can have diverse modes of action depending on their specific structure and the target they interact with .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
One study suggests that a similar compound, 3-(1-methyl-1h-indol-3-yl)propanoic acid, can block the interaction between mammalian cells and bladder cancer cells .
Propriétés
IUPAC Name |
3-(3-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBLVFDTDJZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351923 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57662-47-2 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?
A1: The research paper focuses on understanding the structural basis of how 3-(3-methyl-1H-indol-1-yl)propanoic acid interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like 3-(3-methyl-1H-indol-1-yl)propanoic acid bind to it could pave the way for developing new antibiotics targeting this enzyme. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)